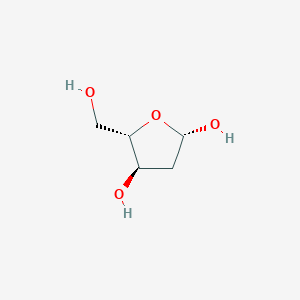
N-Deshydroxyethyl Dasatinib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Deshydroxyethyl Dasatinib has a wide range of scientific research applications, including:
Wirkmechanismus
N-Deshydroxyethyl Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and platelet-derived growth factor receptor kinases . The inhibition of these kinases disrupts cellular signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth .
Molecular Targets and Pathways:
BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, commonly found in chronic myeloid leukemia.
SRC Family Kinases: A group of non-receptor tyrosine kinases involved in the regulation of various cellular processes.
Platelet-Derived Growth Factor Receptor Kinases: Receptors that play a key role in cell growth and development.
Safety and Hazards
Dasatinib can cause skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It can also cause damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib . There is a need for novel strategies to cope with cancer . This review summaries current knowledge of the clinical pharmacokinetics variation, exposure-response relationships and analytical method for individualized dosing of dasatinib, in particular with respect to therapeutic drug monitoring .
Biochemische Analyse
Biochemical Properties
N-Deshydroxyethyl Dasatinib is known to interact with BCR-ABL, a protein that plays a crucial role in certain types of cancers . It binds to BCR-ABL, inhibiting its activity . This interaction is significant in biochemical reactions as it helps in the suppression of cancerous cell proliferation .
Cellular Effects
This compound has shown to have effects on various types of cells. After administration, a rapid increase of NK, NKT, T, and B cells is observed in peripheral blood . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It potently inhibits BCR-ABL and Src family kinases, but also c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinase .
Temporal Effects in Laboratory Settings
Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, animals were administered dasatinib at a preclinical efficacious dose of 1.25 or 2.5 mg/kg . The effects observed were dependent on the dosage administered .
Metabolic Pathways
This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Only 20% of the oral dose is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .
Transport and Distribution
It is known that dasatinib, from which this compound is derived, is transported passively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Deshydroxyethyl Dasatinib is synthesized through the metabolic process of Dasatinib. The primary synthetic route involves the removal of the hydroxyethyl group from Dasatinib, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from the metabolic products of Dasatinib . The process requires precise control of reaction conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Deshydroxyethyl Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of N-oxide derivatives, while reduction may yield fully reduced amine derivatives .
Vergleich Mit ähnlichen Verbindungen
N-Deshydroxyethyl Dasatinib is unique in its ability to inhibit multiple tyrosine kinases simultaneously, making it a potent anti-cancer agent. Similar compounds include:
Dasatinib: The parent compound, also a multi-kinase inhibitor with similar targets.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, but with a different target profile.
Nilotinib: A selective BCR-ABL inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound’s ability to degrade ABL by binding to the inhibitor of apoptosis protein ligand via a linker to form SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470341 | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910297-51-7 | |
| Record name | N-Deshydroxyethyl dasatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESHYDROXYETHYL DASATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?
A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, this compound, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].
Q2: What analytical techniques have been employed to quantify this compound and related compounds in biological matrices?
A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and this compound in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.
Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?
A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, this compound, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



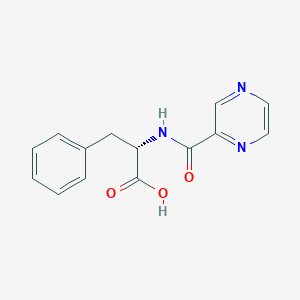
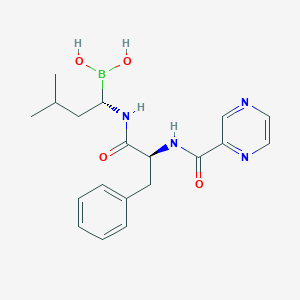
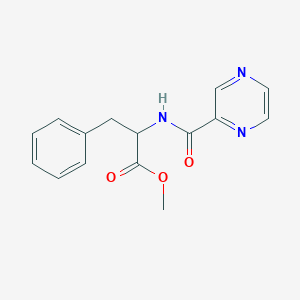
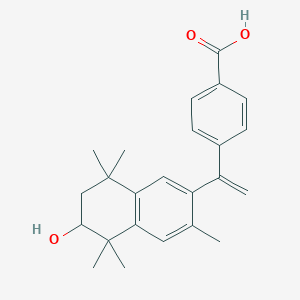
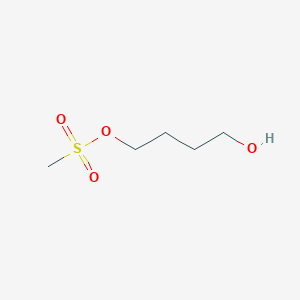
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
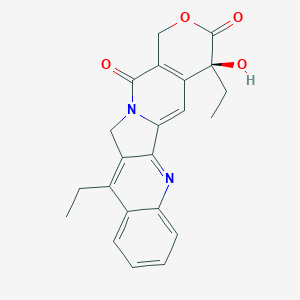

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)

